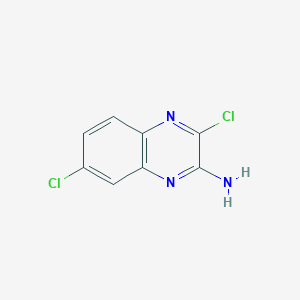

3,7-Dichloroquinoxalin-2-amine

Description

3,7-Dichloroquinoxalin-2-amine (C₈H₅Cl₂N₃, molecular weight: 214.05 g/mol) is a halogenated quinoxaline derivative featuring chlorine substituents at the 3- and 7-positions and an amine group at the 2-position . For example, 6-chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) was synthesized via the reaction of 2,6-dichloroquinoxaline with 2,3-dimethylaniline under optimized conditions (70–75°C, 12 hours, K₂CO₃ catalysis), achieving an 80% yield . This implies that similar strategies—using dichloroquinoxaline precursors and amine nucleophiles—could apply to 3,7-dichloroquinoxalin-2-amine.

Properties

IUPAC Name |

3,7-dichloroquinoxalin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2N3/c9-4-1-2-5-6(3-4)13-8(11)7(10)12-5/h1-3H,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTIXVKPMYWMNNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(C(=N2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-Dichloroquinoxalin-2-amine typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds under specific conditions. One common method includes the reaction of 3,7-dichloroquinoxaline with ammonia or amines. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3,7-Dichloroquinoxalin-2-amine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3,7-Dichloroquinoxalin-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert it into more reduced forms of quinoxaline.

Substitution: Halogen atoms in the compound can be substituted with other groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can have different functional groups attached to the quinoxaline core .

Scientific Research Applications

Anti-inflammatory Properties

One of the significant applications of 3,7-Dichloroquinoxalin-2-amine is in the treatment of inflammatory diseases. Research indicates that derivatives of this compound exhibit inhibitory effects on sphingosylphosphorylcholine (SPC) receptors, which are implicated in various inflammatory responses. A study demonstrated that these derivatives can reduce ear edema and inhibit myeloperoxidase activity in animal models, comparable to hydrocortisone, a common anti-inflammatory drug .

Wound Healing and Scar Prevention

The compound has also been investigated for its potential in promoting wound healing and preventing scarring. By inhibiting excessive cell proliferation associated with inflammatory responses, 3,7-Dichloroquinoxalin-2-amine derivatives may facilitate better healing outcomes after injuries . This application is particularly relevant for conditions like atopic dermatitis, where inflammation and excessive cell division are prevalent.

Receptor Binding Affinity

Research has focused on the structure-activity relationships of quinoxaline-based compounds, including 3,7-Dichloroquinoxalin-2-amine. These studies assess how modifications to the chemical structure affect binding affinity to various receptors, such as serotonin receptors. Findings suggest that halogen substitutions significantly influence receptor affinity and selectivity, which is crucial for developing targeted therapies .

Synthesis and Derivatives

In Vivo Studies

In vivo studies have demonstrated the efficacy of 3,7-Dichloroquinoxalin-2-amine derivatives in reducing inflammation in mouse models. These studies provide evidence for their therapeutic potential in treating conditions characterized by chronic inflammation .

Clinical Implications

The implications of these findings extend to clinical applications where such compounds could be developed into pharmaceutical formulations aimed at managing inflammatory diseases and enhancing wound healing processes.

Mechanism of Action

The mechanism of action of 3,7-Dichloroquinoxalin-2-amine involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of 3,7-dichloroquinoxalin-2-amine and its analogs:

Key Observations :

- Halogen Effects: The di-chloro substitution in 3,7-dichloroquinoxalin-2-amine increases molecular weight and likely enhances lipophilicity compared to mono-halogenated analogs like 3-chloroquinoxalin-2-amine . Bromine substitution (e.g., 7-bromoquinoxalin-2-amine) further elevates molecular weight and may alter electronic properties due to Br's larger atomic radius .

Spectral and Analytical Data

- 6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f): Reported ¹H-NMR signals include aromatic protons (δ 7.03–7.79 ppm) and NH₂ broad peaks (δ 6.01 ppm). IR shows NH₂ stretching (3448–3320 cm⁻¹) and C=N absorption (1637 cm⁻¹) .

- (3-Chloro-quinoxalin-2-yl)-ethyl-amine: ¹H-NMR data (δ 1.55–1.68 ppm for adamantyl groups) and HRMS (m/z 357.1769 [M+H]⁺) confirm structural features .

Biological Activity

3,7-Dichloroquinoxalin-2-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article will explore its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of 3,7-Dichloroquinoxalin-2-amine

3,7-Dichloroquinoxalin-2-amine is a derivative of quinoxaline, a bicyclic compound known for its diverse biological properties. The compound is characterized by the presence of two chlorine atoms at the 3 and 7 positions and an amine group at the 2 position. Its chemical structure can be represented as follows:

1. Anticancer Properties

Recent studies have highlighted the potential of 3,7-dichloroquinoxalin-2-amine as an anticancer agent. It has been investigated for its ability to inhibit specific kinases involved in cancer progression:

- Pim Kinase Inhibition : The compound has shown promise as a dual inhibitor of Pim-1 and Pim-2 kinases, which are overexpressed in various hematologic malignancies and solid tumors. In vitro evaluations indicated that it could inhibit the growth of human cell lines such as MV4-11 (acute myeloid leukemia) and HCT-116 (colorectal carcinoma) with submicromolar IC50 values .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MV4-11 | <0.5 | Pim kinase inhibition |

| HCT-116 | <0.5 | Pim kinase inhibition |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of quinoxaline exhibit significant activity against various bacterial strains:

- Antibacterial Activity : Studies have shown that modifications to the quinoxaline structure can enhance its antibacterial efficacy against Gram-positive and Gram-negative bacteria.

3. Neuropharmacological Effects

Research into the neuropharmacological effects of quinoxaline derivatives suggests that they may interact with serotonin receptors:

- 5-HT Receptor Modulation : Certain analogs have demonstrated selective binding affinities to 5-HT3 receptors, which play a role in neurotransmission and are implicated in various neurological disorders .

The mechanism by which 3,7-dichloroquinoxalin-2-amine exerts its biological effects primarily involves interaction with specific molecular targets:

- Kinase Inhibition : The compound binds to the ATP-binding site of kinases such as Pim-1 and Pim-2, inhibiting their activity and leading to reduced cell proliferation in cancer cells.

- Receptor Interaction : It may also act on serotonin receptors, influencing neurotransmitter signaling pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives:

- Chlorine Substitution : The presence of chlorine atoms at specific positions enhances the binding affinity for target proteins while potentially increasing lipophilicity, which can improve cellular uptake.

- Amine Group Influence : The amine group at position 2 contributes to hydrogen bonding interactions with biological targets, enhancing specificity.

Case Study 1: Inhibition of Cancer Cell Growth

In a study published by researchers investigating new quinoxaline derivatives, 3,7-dichloroquinoxalin-2-amine was synthesized and tested for its ability to inhibit tumor cell growth. The results indicated that it effectively reduced cell viability in cultures treated with varying concentrations of the compound .

Case Study 2: Antimicrobial Evaluation

Another study focused on evaluating the antimicrobial efficacy of quinoxaline derivatives including 3,7-dichloroquinoxalin-2-amine against pathogenic bacteria. The findings revealed significant antibacterial activity with minimum inhibitory concentrations (MIC) demonstrating effectiveness against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.